Cas no 2098102-53-3 (2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one)

2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one is a specialized bicyclic compound featuring a chloro-substituted propanone moiety attached to a 3-azabicyclo[3.1.1]heptane scaffold with a hydroxyl group at the 6-position. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmacologically active molecules. The presence of both chloro and hydroxyl functional groups enhances its versatility in further derivatization, while the rigid bicyclic framework contributes to stereochemical control in reactions. Its well-defined molecular architecture is advantageous for applications in medicinal chemistry and drug discovery, where precise structural modifications are critical. Suitable for controlled laboratory use under standard safety protocols.
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one structure
2098102-53-3 structure
商品名:2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
CAS番号:2098102-53-3
MF:C9H14ClNO2
メガワット:203.665961742401
CID:5726463
PubChem ID:121202163

2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one 化学的及び物理的性質

名前と識別子

    • F1907-5974
    • 2-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
    • 2098102-53-3
    • AKOS026710343
    • 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
    • インチ: 1S/C9H14ClNO2/c1-5(10)9(13)11-3-6-2-7(4-11)8(6)12/h5-8,12H,2-4H2,1H3
    • InChIKey: LDIDPSXNSNEXGB-UHFFFAOYSA-N
    • ほほえんだ: ClC(C)C(N1CC2CC(C1)C2O)=O

計算された属性

  • せいみつぶんしりょう: 203.0713064g/mol
  • どういたいしつりょう: 203.0713064g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-5974-2.5g
2-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
2098102-53-3 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-5974-0.25g
2-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
2098102-53-3 95%+
0.25g
$361.0 2023-09-07
TRC
C196291-100mg
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
2098102-53-3
100mg
$ 95.00 2022-04-01
TRC
C196291-1g
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
2098102-53-3
1g
$ 570.00 2022-04-01
TRC
C196291-500mg
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
2098102-53-3
500mg
$ 365.00 2022-04-01
Life Chemicals
F1907-5974-0.5g
2-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
2098102-53-3 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-5974-1g
2-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
2098102-53-3 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-5974-10g
2-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
2098102-53-3 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-5974-5g
2-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
2098102-53-3 95%+
5g
$1203.0 2023-09-07

2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one 関連文献

2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-oneに関する追加情報

2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one: A Comprehensive Overview

The compound 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one, identified by the CAS number 2098102-53-3, is a highly specialized organic molecule with significant applications in various fields, particularly in pharmaceutical research and advanced chemical synthesis. This compound is characterized by its unique bicyclic structure, which includes a bicyclo[3.1.1]heptane framework fused with a propanone group and a chlorine substituent. The presence of the hydroxyl group at the 6-position further enhances its chemical reactivity and functional versatility.

Recent studies have highlighted the importance of bicyclic compounds in drug design, particularly due to their ability to mimic complex biological structures and interactions. The bicyclo[3.1.1]heptane system in this compound is notable for its rigidity and stability, which are advantageous in creating molecules with high bioavailability and selectivity. The substitution pattern of this compound, including the placement of the chlorine atom and the hydroxyl group, plays a critical role in determining its pharmacokinetic properties and potential therapeutic applications.

In terms of synthesis, researchers have developed innovative methodologies to construct the bicyclo[3.1.1]heptane framework efficiently. One such approach involves the use of ring-closing metathesis, which allows for precise control over the stereochemistry of the molecule. This has been particularly beneficial in producing enantiomerically pure samples, which are essential for studying the compound's stereochemical effects on biological systems.

The incorporation of a propanone group into the structure introduces additional functional diversity, enabling this compound to participate in various chemical transformations such as nucleophilic additions and condensations. These reactions are pivotal in expanding the scope of its applications, particularly in medicinal chemistry where such groups are often utilized as scaffolds for drug candidates.

Recent advancements in computational chemistry have also provided deeper insights into the electronic properties and molecular interactions of this compound. Quantum mechanical calculations have revealed that the chlorine substituent significantly influences the electron distribution within the molecule, thereby modulating its reactivity towards nucleophiles and electrophiles.

Moreover, this compound has shown promise in preliminary biological assays, demonstrating potential anti-inflammatory and analgesic activities. These findings underscore its potential as a lead compound for developing novel therapeutic agents targeting inflammatory diseases and chronic pain conditions.

In conclusion, 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one represents a fascinating example of how structural complexity can be harnessed to create molecules with diverse functional attributes. Its unique bicyclic architecture, combined with strategic substitution patterns, positions it as a valuable tool in both academic research and industrial drug development.

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